molecular formula C15H16FN3O B11358953 N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide

N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B11358953
M. Wt: 273.30 g/mol
InChI Key: NVYYQWAIIZCNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a chemical compound with a unique structure that combines a cyclopentyl group, a pyrazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with 4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentyl-1H-pyrazol-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C15H16FN3O/c16-12-7-5-11(6-8-12)15(20)18-14-9-10-17-19(14)13-3-1-2-4-13/h5-10,13H,1-4H2,(H,18,20)

InChI Key

NVYYQWAIIZCNIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.